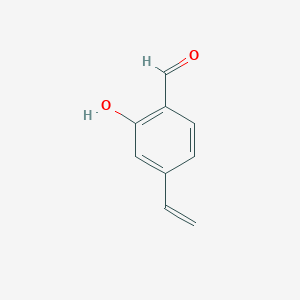
4-Vinyl-2-hydroxy-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinyl-2-hydroxy-benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a vinyl group (-CH=CH2) and a hydroxyl group (-OH) attached to a benzene ring, with an aldehyde group (-CHO) at the ortho position relative to the hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Vinyl-2-hydroxy-benzaldehyde can be synthesized through several methods. One common approach involves the condensation of salicylaldehyde with acetaldehyde in the presence of a base, followed by oxidation. Another method includes the reaction of 2-hydroxybenzaldehyde with vinyl magnesium bromide, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The process may include the use of metal catalysts such as palladium or nickel to facilitate the vinylation reaction, followed by purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Vinyl-2-hydroxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-vinyl-2-hydroxybenzoic acid.
Reduction: Reduction of the aldehyde group can yield 4-vinyl-2-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: 4-Vinyl-2-hydroxybenzoic acid.
Reduction: 4-Vinyl-2-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Vinyl-2-hydroxy-benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is used in the synthesis of bioactive molecules that can interact with biological systems.
Medicine: this compound is explored for its potential therapeutic applications, including its use in the development of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical structure makes it valuable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Vinyl-2-hydroxy-benzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The vinyl group can also participate in polymerization reactions, contributing to the formation of complex structures.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzaldehyde: Lacks the vinyl group but shares the hydroxyl and aldehyde functionalities.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of a vinyl group.
Salicylaldehyde (2-Hydroxybenzaldehyde): Similar structure but without the vinyl group.
Uniqueness: 4-Vinyl-2-hydroxy-benzaldehyde is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for polymerization. This makes it distinct from other similar compounds and valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
96915-62-7 |
|---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-ethenyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O2/c1-2-7-3-4-8(6-10)9(11)5-7/h2-6,11H,1H2 |
InChI-Schlüssel |
BXYVBHVCQLBCID-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


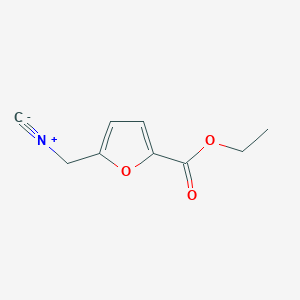
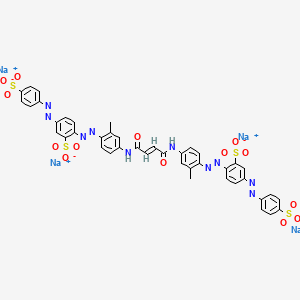
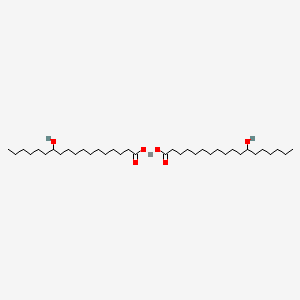

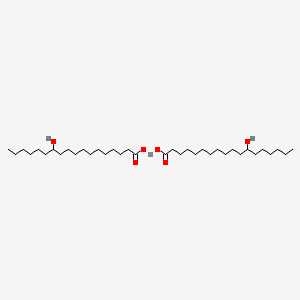
![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
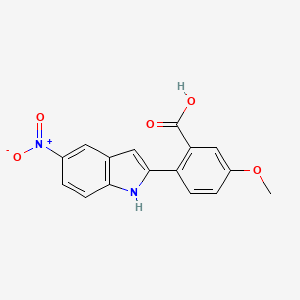
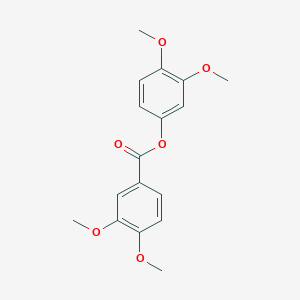


![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
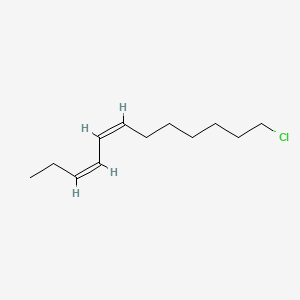
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
